molecular formula C10H17NO2 B15232668 Octahydro-2H-quinolizine-3-carboxylic acid CAS No. 103521-83-1

Octahydro-2H-quinolizine-3-carboxylic acid

Cat. No.: B15232668
CAS No.: 103521-83-1
M. Wt: 183.25 g/mol
InChI Key: LKIPYGHGNRABAZ-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizine-3-carboxylic acid is an organic compound with the molecular formula C10H17NO2 It is a derivative of quinolizidine, a bicyclic structure that is commonly found in various alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2H-quinolizine-3-carboxylic acid typically involves the hydrogenation of quinolizine derivatives. One common method includes the catalytic hydrogenation of quinolizine-3-carboxylic acid using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium or platinum catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-quinolizine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine-3-carboxylic acid.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Reagents such as alcohols or amines in the presence of acid catalysts are used for esterification and amidation reactions, respectively.

Major Products

    Oxidation: Quinolizine-3-carboxylic acid.

    Reduction: Fully saturated quinolizidine derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

Octahydro-2H-quinolizine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-2H-quinolizine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinolizine-3-carboxylic acid: The non-hydrogenated form of the compound.

    Octahydro-2H-quinolizine-1-carboxylic acid: A similar compound with a different position of the carboxylic acid group.

Uniqueness

Octahydro-2H-quinolizine-3-carboxylic acid is unique due to its specific hydrogenation state and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

103521-83-1

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-10(13)8-4-5-9-3-1-2-6-11(9)7-8/h8-9H,1-7H2,(H,12,13)

InChI Key

LKIPYGHGNRABAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CC(CCC2C1)C(=O)O

Origin of Product

United States

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